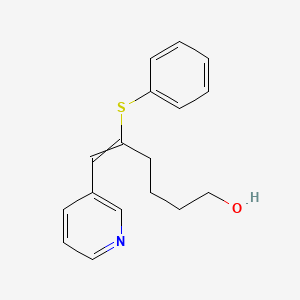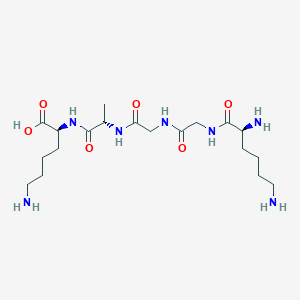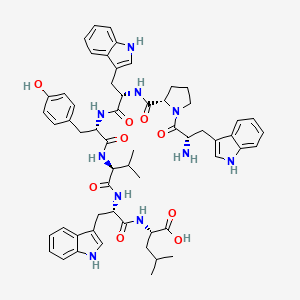![molecular formula C31H39N3O B14219267 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea CAS No. 821008-08-6](/img/structure/B14219267.png)
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea is a chemical compound known for its significant role in medicinal chemistry. It is a selective ligand for the human CCR5 chemokine receptor, which is involved in various biological processes, including immune response and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea typically involves the reaction of piperidine derivatives with appropriate alkylating agents. The process often includes steps such as hydrogenation, cyclization, and amination . The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. This method enhances the efficiency and safety of the production process, allowing for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its role in modulating the CCR5 receptor, which is crucial in immune response.
Medicine: Explored for its potential therapeutic effects in treating diseases related to the CCR5 receptor, such as HIV and certain inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mécanisme D'action
The compound exerts its effects by binding to the CCR5 chemokine receptor, thereby modulating its activity. This interaction affects various signaling pathways involved in immune response and inflammation. The molecular targets include specific amino acid residues within the receptor that are critical for its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas
Uniqueness
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N’-(1-phenylethyl)urea is unique due to its high selectivity and potency as a CCR5 receptor ligand. This specificity makes it a valuable tool in both research and therapeutic applications .
Propriétés
Numéro CAS |
821008-08-6 |
|---|---|
Formule moléculaire |
C31H39N3O |
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-1-ethyl-3-(1-phenylethyl)urea |
InChI |
InChI=1S/C31H39N3O/c1-3-34(31(35)32-25(2)26-13-7-4-8-14-26)29-19-22-33(23-20-29)24-21-30(27-15-9-5-10-16-27)28-17-11-6-12-18-28/h4-18,25,29-30H,3,19-24H2,1-2H3,(H,32,35) |
Clé InChI |
YCMJGYHFHDNSFN-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-cyclooctyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14219186.png)



![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)

![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)


![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)



